molecular formula C13H13FN2O4Se B12781184 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil CAS No. 136632-04-7

1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil

Cat. No.: B12781184
CAS No.: 136632-04-7
M. Wt: 359.22 g/mol
InChI Key: FRFLBUHPVDVKFJ-UHFFFAOYSA-N
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Description

1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil is a synthetic compound that combines the structural features of fluorouracil, a well-known chemotherapeutic agent, with a phenylselenenyl group and a hydroxyethoxy moiety. This unique combination imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil typically involves multiple steps, starting with the preparation of the fluorouracil core. The phenylselenenyl group is introduced through a nucleophilic substitution reaction, while the hydroxyethoxy moiety is added via an etherification process. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil can undergo various types of chemical reactions, including:

    Oxidation: The phenylselenenyl group can be oxidized to form selenoxide derivatives.

    Reduction: The compound can be reduced to remove the phenylselenenyl group, yielding a simpler fluorouracil derivative.

    Substitution: The hydroxyethoxy moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselenenyl group can yield selenoxide derivatives, while reduction can produce simpler fluorouracil derivatives.

Scientific Research Applications

1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of selenoethers and their derivatives.

    Biology: Investigated for its potential as a chemotherapeutic agent due to its structural similarity to fluorouracil.

    Medicine: Explored for its anticancer properties and potential use in targeted drug delivery systems.

    Industry: Utilized in the development of novel materials and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil involves its interaction with cellular targets, leading to the inhibition of DNA synthesis and cell proliferation. The fluorouracil moiety is known to inhibit thymidylate synthase, an enzyme crucial for DNA replication. The phenylselenenyl group may enhance the compound’s ability to induce oxidative stress in cancer cells, further contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used chemotherapeutic agent with a similar core structure but lacking the phenylselenenyl and hydroxyethoxy groups.

    1-((2-Hydroxyethoxy)methyl)-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione: A compound with a similar hydroxyethoxy moiety but different substituents on the pyrimidine ring.

Uniqueness

1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil is unique due to the presence of the phenylselenenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential therapeutic effects, making it a valuable subject of research in various scientific fields.

Properties

CAS No.

136632-04-7

Molecular Formula

C13H13FN2O4Se

Molecular Weight

359.22 g/mol

IUPAC Name

5-fluoro-1-(2-hydroxyethoxymethyl)-6-phenylselanylpyrimidine-2,4-dione

InChI

InChI=1S/C13H13FN2O4Se/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19)

InChI Key

FRFLBUHPVDVKFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]C2=C(C(=O)NC(=O)N2COCCO)F

Origin of Product

United States

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